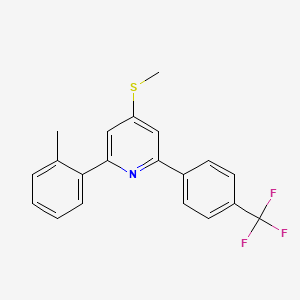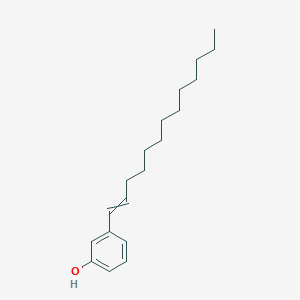
3-(Tridec-1-EN-1-YL)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Tridec-1-EN-1-YL)phenol: is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This particular compound features a long aliphatic chain (tridec-1-en-1-yl) attached to the phenol ring, which imparts unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Tridec-1-EN-1-YL)phenol typically involves the alkylation of phenol with a tridec-1-en-1-yl halide. This reaction can be carried out under basic conditions using a strong base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) to deprotonate the phenol, forming a phenoxide ion. The phenoxide ion then undergoes nucleophilic substitution with the tridec-1-en-1-yl halide to form the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as phase transfer catalysts can be employed to enhance the reaction rate and yield. The reaction conditions, including temperature and pressure, are optimized to maximize the production efficiency and purity of the compound .
化学反応の分析
Types of Reactions: 3-(Tridec-1-EN-1-YL)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, such as nitration, bromination, and sulfonation
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nitration can be carried out using nitric acid (HNO3), bromination using bromine (Br2), and sulfonation using sulfuric acid (H2SO4)
Major Products:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Nitro, bromo, or sulfonyl derivatives of the phenol
科学的研究の応用
3-(Tridec-1-EN-1-YL)phenol has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of surfactants, lubricants, and polymer additives
作用機序
The mechanism of action of 3-(Tridec-1-EN-1-YL)phenol involves its interaction with cellular components. The phenolic hydroxyl group can form hydrogen bonds with proteins and enzymes, affecting their structure and function. Additionally, the long aliphatic chain can interact with lipid membranes, altering their fluidity and permeability. These interactions can lead to various biological effects, including antimicrobial activity and modulation of cellular signaling pathways .
類似化合物との比較
Phenol: The parent compound with a simple hydroxyl group attached to the benzene ring.
4-tert-Butylphenol: A phenol derivative with a tert-butyl group at the para position.
2,4-Dichlorophenol: A phenol derivative with two chlorine atoms at the ortho and para positions
Comparison: 3-(Tridec-1-EN-1-YL)phenol is unique due to its long aliphatic chain, which imparts distinct hydrophobic properties compared to other phenols. This structural feature enhances its ability to interact with lipid membranes and hydrophobic environments, making it particularly useful in applications requiring amphiphilic properties .
特性
CAS番号 |
113318-53-9 |
|---|---|
分子式 |
C19H30O |
分子量 |
274.4 g/mol |
IUPAC名 |
3-tridec-1-enylphenol |
InChI |
InChI=1S/C19H30O/c1-2-3-4-5-6-7-8-9-10-11-12-14-18-15-13-16-19(20)17-18/h12-17,20H,2-11H2,1H3 |
InChIキー |
LYWIUCZXQCDUJA-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCC=CC1=CC(=CC=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


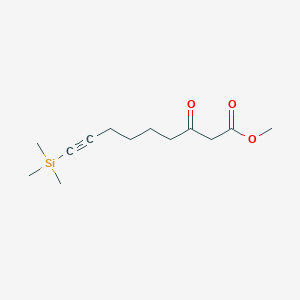
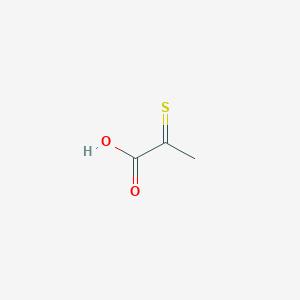


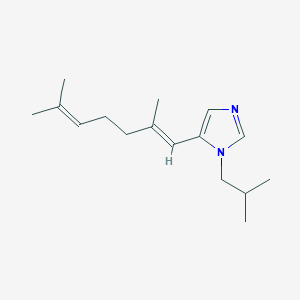
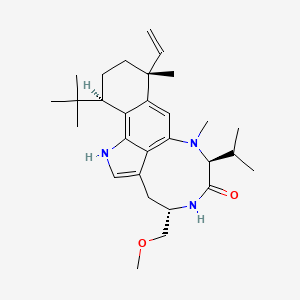
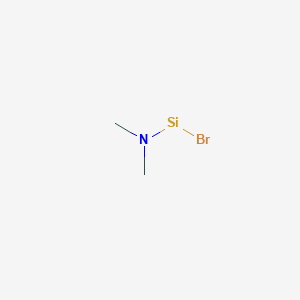
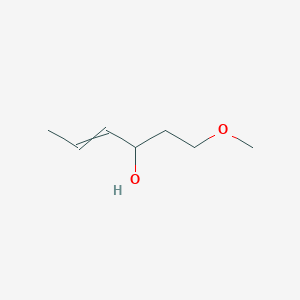
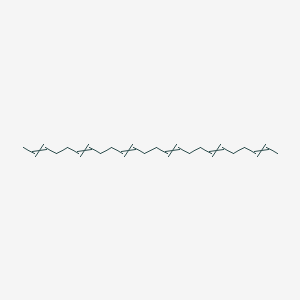
![2,2'-[Oxybis(methylene)]bis(5-phenyl-1,3,4-oxadiazole)](/img/structure/B14311309.png)
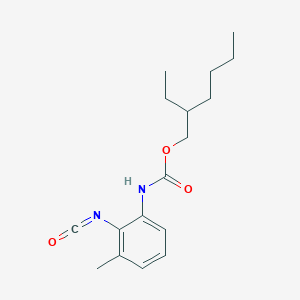
![Trimethyl[(1,1,1-trichloro-3,3-dimethylbutan-2-yl)oxy]silane](/img/structure/B14311320.png)

